N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
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Overview
Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound belonging to the oxadiazole and benzoxazole derivative classes. Its unique structure imparts it with specific physical and chemical properties, making it a point of interest in various scientific research fields, particularly in medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the 1,3,4-oxadiazole ring: : The synthesis typically starts with the preparation of the 1,3,4-oxadiazole ring by reacting an appropriate hydrazide with a carboxylic acid derivative under cyclization conditions.
Coupling with furan: : The oxadiazole ring is then functionalized with a furan ring through a nucleophilic substitution reaction.
Acetylation step: : Following the coupling, the furan-oxadiazole intermediate undergoes an acetylation reaction to introduce the acetamide functionality.
Formation of the benzoxazole ring: : Finally, the compound is completed by introducing the benzoxazole moiety through a cyclization reaction involving an o-aminophenol derivative and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound follow a similar route but are optimized for scale, yield, and cost-efficiency. Reactions are typically performed in large-scale reactors under controlled conditions, using catalysts and solvents that minimize side reactions and maximize yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions, often in the presence of strong oxidizing agents like potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can occur, especially at the oxadiazole or furan rings, utilizing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogenating agents like bromine or iodine, and nucleophiles such as amines or thiols.
Major Products
Oxidized derivatives: : Resulting from oxidative reactions, these can include carboxylic acids or ketones.
Reduced derivatives: : Typically involve the reduction of nitro or keto groups to amines or alcohols.
Substituted derivatives: : Various functional groups introduced through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in catalytic processes due to its electron-rich environment.
Organic synthesis: : Serves as an intermediate in the synthesis of complex organic molecules.
Biology
Enzyme inhibitors: : Acts as a potential inhibitor for specific enzymes due to its structural compatibility.
Biological probes: : Used in research to study biological pathways and molecular interactions.
Medicine
Drug design: : Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Diagnostic agents: : Utilized in imaging studies and diagnostic assays.
Industry
Materials science: : Explored for its potential use in the development of novel materials with specific properties, such as semiconductors.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. Its mechanism involves:
Binding to active sites: : The compound can bind to the active sites of enzymes, inhibiting their activity.
Modulating signaling pathways: : Interacting with receptors or other proteins to modulate signaling pathways, affecting cellular responses.
Interacting with nucleic acids: : Binding to DNA or RNA, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Compared to other oxadiazole and benzoxazole derivatives, N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Similar compounds include:
5-Phenyl-1,3,4-oxadiazole-2-thiol: : Known for its biological activities, but lacks the benzoxazole moiety.
2-Amino-5-(furan-2-yl)-1,3,4-oxadiazole: : Contains the furan and oxadiazole rings but lacks the acetyl and benzoxazole functionalities.
Benzoxazole derivatives: : Such as 2-(2-hydroxyphenyl)benzoxazole, which do not contain the oxadiazole ring.
Conclusion
This compound is a compound of significant interest due to its complex structure and wide range of potential applications. Its unique combination of oxadiazole, furan, and benzoxazole rings offers diverse reactivity and biological activity, making it a valuable subject for ongoing research in various scientific fields.
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O5/c20-12(8-19-9-4-1-2-5-10(9)23-15(19)21)16-14-18-17-13(24-14)11-6-3-7-22-11/h1-7H,8H2,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSZKLNVUJRQDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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